Cas no 834883-69-1 (1-Pentanol, 2-[[(3-bromophenyl)methyl]amino]-4-methyl-, (2S)-)
![1-Pentanol, 2-[[(3-bromophenyl)methyl]amino]-4-methyl-, (2S)- structure](https://www.kuujia.com/scimg/cas/834883-69-1x500.png)
834883-69-1 structure
Product name:1-Pentanol, 2-[[(3-bromophenyl)methyl]amino]-4-methyl-, (2S)-
1-Pentanol, 2-[[(3-bromophenyl)methyl]amino]-4-methyl-, (2S)- Chemical and Physical Properties
Names and Identifiers
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- 1-Pentanol, 2-[[(3-bromophenyl)methyl]amino]-4-methyl-, (2S)-
- (2S)-2-[(3-bromophenyl)methylamino]-4-methylpentan-1-ol
- (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol
- DTXSID30834734
- 834883-69-1
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- Inchi: InChI=1S/C13H20BrNO/c1-10(2)6-13(9-16)15-8-11-4-3-5-12(14)7-11/h3-5,7,10,13,15-16H,6,8-9H2,1-2H3/t13-/m0/s1
- InChI Key: NTPOQSQMZBIDNT-ZDUSSCGKSA-N
- SMILES: CC(C)CC(CO)NCC1=CC(=CC=C1)Br
Computed Properties
- Exact Mass: 285.07283g/mol
- Monoisotopic Mass: 285.07283g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 32.3Ų
1-Pentanol, 2-[[(3-bromophenyl)methyl]amino]-4-methyl-, (2S)- Related Literature
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1. Back matter
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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